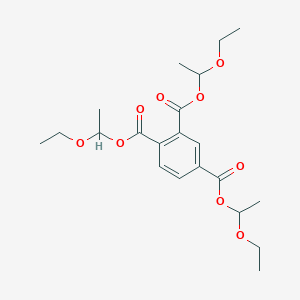![molecular formula C18H18 B14248325 1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene CAS No. 393517-22-1](/img/structure/B14248325.png)
1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene is a complex organic compound that features a unique structure combining cyclopentadienyl and cyclobutyl groups attached to an indene core
Preparation Methods
The synthesis of 1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where cyclopentadienone derivatives react with suitable dienophiles under controlled conditions . The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene undergoes various chemical reactions, including:
Scientific Research Applications
1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions . These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can be compared with similar compounds such as:
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Exhibits moderately acidic to hyperacidic behavior.
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: Known for its unique electronic properties.
Cyclopenta-2,4-dien-1-ylbenzene: Shares structural similarities but differs in reactivity and applications.
Properties
CAS No. |
393517-22-1 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-(1-cyclopenta-2,4-dien-1-ylcyclobutyl)-1H-indene |
InChI |
InChI=1S/C18H18/c1-4-9-16-14(6-1)10-11-17(16)18(12-5-13-18)15-7-2-3-8-15/h1-4,6-11,15,17H,5,12-13H2 |
InChI Key |
RATOEURNYUGSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2C=CC=C2)C3C=CC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
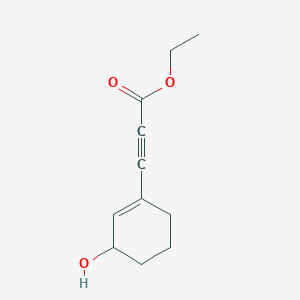
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
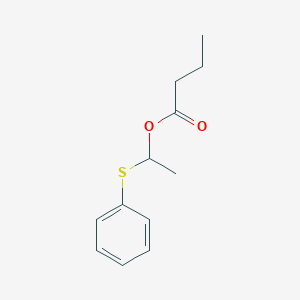
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
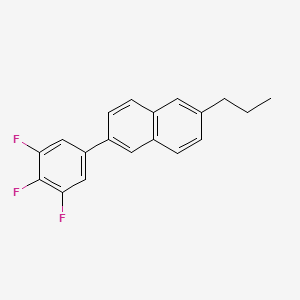
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
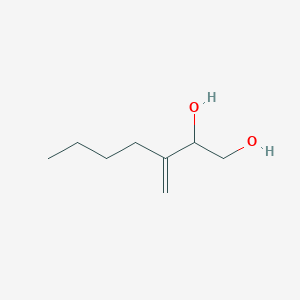
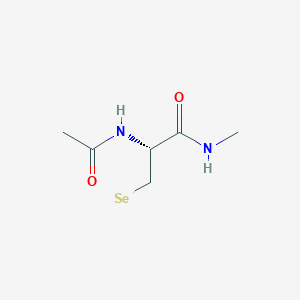
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
